Cas no 856973-81-4 (4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine)
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
- 2-PYRIMIDINAMINE,4-(4-METHYL-1-PIPERAZINYL)-
- 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine (ACI)
- Pyrimidine, 2-amino-4-(4-methyl-1-piperazinyl)- (5CI)
- [4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]amine
- CHEMBL501882
- 2-Pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
- Z1255403787
- US8796297, 13
- DTXSID40648788
- J-510315
- SCHEMBL2166051
- AKOS015942931
- BDBM50361016
- CS-0360116
- 856973-81-4
- DB-331697
- 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
-
- MDL: MFCD11848424
- Inchi: 1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12)
- InChI Key: XEKHYAPKOUIALX-UHFFFAOYSA-N
- SMILES: N1(C2C=CN=C(N)N=2)CCN(C)CC1
Computed Properties
- Exact Mass: 193.13274550g/mol
- Monoisotopic Mass: 193.13274550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 58.3Ų
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM167507-1g |
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine |
856973-81-4 | 95% | 1g |
$632 | 2021-08-05 | |
| TRC | P998748-250mg |
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine |
856973-81-4 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P998748-500mg |
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine |
856973-81-4 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P998748-2.5g |
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine |
856973-81-4 | 2.5g |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430786-1g |
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine |
856973-81-4 | 95+% | 1g |
¥5331.00 | 2024-07-28 | |
| Chemenu | CM167507-1g |
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine |
856973-81-4 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y0979747-5g |
2-Pyrimidinamine, 4-(4-methyl-1-piperazinyl)- |
856973-81-4 | 95% | 5g |
$1750 | 2024-08-02 | |
| Crysdot LLC | CD11043769-1g |
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine |
856973-81-4 | 95+% | 1g |
$668 | 2024-07-18 | |
| eNovation Chemicals LLC | Y0979747-5g |
2-pyrimidinamine, 4-(4-methyl-1-piperazinyl)- |
856973-81-4 | 95% | 5g |
$1750 | 2025-02-19 | |
| A2B Chem LLC | AH75023-250mg |
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine |
856973-81-4 | 250mg |
$1257.00 | 2024-04-19 |
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10
2.1 Reagents: Zinc Solvents: Acetic acid ; 18 h, 120 °C; 120 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
Production Method 3
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10 - 11, 0 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 16 h, 80 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10
3.1 Reagents: Zinc Solvents: Acetic acid ; 18 h, 120 °C; 120 °C → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
Production Method 4
Production Method 5
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
Production Method 6
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt
Production Method 7
2.1 Reagents: Phosphorus oxychloride ; rt; 8 h, 110 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 10 - 11, 0 °C
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 16 h, 80 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10
4.1 Reagents: Zinc Solvents: Acetic acid ; 18 h, 120 °C; 120 °C → rt
4.2 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 9
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Raw materials
- 1-Methylpiperazine
- 4-chloropyrimidin-2-amine
- Guanidine hydrochloride
- 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
- 4,6-dichloropyrimidin-2-amine
- 2-Amino-4,6-dihydroxypyrimidine
- 1,3-diethyl propanedioate
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Preparation Products
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
Research Brief on 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine (CAS: 856973-81-4): Recent Advances and Applications
The compound 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine (CAS: 856973-81-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic pathways, and emerging applications in drug discovery.
Recent literature indicates that 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine serves as a critical building block in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The study reported that derivatives of this compound exhibited nanomolar potency against specific kinase isoforms, with improved pharmacokinetic profiles compared to earlier analogs.
In addition to its role in oncology, this compound has shown promise in neurodegenerative disease research. A preprint article from BioRxiv (2024) described its incorporation into novel compounds designed to modulate tau protein aggregation, a hallmark of Alzheimer's disease. The researchers utilized computational docking studies to optimize the binding affinity of these derivatives, followed by in vitro validation in neuronal cell models. Preliminary results suggest that these molecules may offer a new avenue for therapeutic intervention.
The synthetic accessibility of 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine has also been a focus of recent investigations. A 2024 Organic Process Research & Development paper detailed a scalable, green chemistry approach to its production, employing catalytic amination under mild conditions. This method achieved an 85% yield while reducing hazardous waste generation, addressing both economic and environmental concerns in pharmaceutical manufacturing.
Ongoing clinical trials (Phase I/II) are evaluating drug candidates incorporating this scaffold, particularly in combination therapies for resistant malignancies. Early data presented at the 2024 American Association for Cancer Research meeting showed favorable safety profiles and preliminary efficacy signals in solid tumors. These developments underscore the compound's versatility and potential to address unmet medical needs across multiple therapeutic areas.
In conclusion, 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine continues to emerge as a valuable chemical entity in medicinal chemistry. Its dual role as a synthetic intermediate and pharmacophore highlights the importance of fundamental chemical research in driving therapeutic innovation. Future directions may include exploration of its applications in infectious diseases and further optimization of its drug-like properties through structure-activity relationship studies.
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